BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE
Description
BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE: is a chemical compound with the empirical formula C38H70O8 and a molecular weight of 654.96 g/mol . It is also known by its synonym 5,30-Dibutyl-6,12,23,29-tetraoxatetratriacontane-7,11,24,28-tetrane . This compound is primarily used in the preparation of optode membranes, which are sodium selective and based on neutral ionophore .
Properties
CAS No. |
101342-76-1 |
|---|---|
Molecular Formula |
C38H68O8-2 |
Molecular Weight |
652.9 g/mol |
IUPAC Name |
5-[11-butyl-10-(4-carboxylatobutanoyloxy)-10-nonan-5-ylpentadecoxy]-5-oxopentanoate |
InChI |
InChI=1S/C38H70O8/c1-5-9-22-32(23-10-6-2)38(33(24-11-7-3)25-12-8-4,46-37(44)29-21-27-35(41)42)30-18-16-14-13-15-17-19-31-45-36(43)28-20-26-34(39)40/h32-33H,5-31H2,1-4H3,(H,39,40)(H,41,42)/p-2 |
InChI Key |
LDGZUJMODCFJBG-UHFFFAOYSA-L |
SMILES |
CCCCC(CCCC)OC(=O)CCCC(=O)OCCCCCCCCCCOC(=O)CCCC(=O)OC(CCCC)CCCC |
Canonical SMILES |
CCCCC(CCCC)C(CCCCCCCCCOC(=O)CCCC(=O)[O-])(C(CCCC)CCCC)OC(=O)CCCC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Esterification of Decane-1,10-diol with Glutaric Acid Derivatives
The core synthesis involves a two-step esterification process:
-
Formation of Decane-1,10-diyl Diglutarate : Decane-1,10-diol reacts with glutaric acid chloride in the presence of a base (e.g., pyridine) to form decane-1,10-diyl diglutaroyl chloride.
-
Esterification with 1-Butylpentanol : The intermediate is subsequently treated with 1-butylpentanol (5-nonanol) to yield the final product.
Key Reaction Parameters :
-
Molar Ratios : Stoichiometric excess of glutaric acid chloride (2.2:1 relative to diol) ensures complete di-esterification.
-
Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates the reaction at 60–80°C.
-
Solvent System : Anhydrous tetrahydrofuran (THF) or dichloromethane prevents hydrolysis of acid chlorides.
Alternative Transesterification Approach
A one-pot transesterification method simplifies synthesis:
-
Decane-1,10-diol, dimethyl glutarate, and 1-butylpentanol are heated with titanium(IV) isopropoxide as a catalyst.
-
Methanol byproduct is removed via distillation to drive the equilibrium toward product formation.
Advantages :
-
Avoids handling corrosive acid chlorides.
-
Higher yields (reported 78–85%) due to reversible reaction dynamics.
Membrane Formulation Using ETH 469
ETH 469 is primarily utilized in ISE membranes. A patented formulation (WO1994010557A1) details its integration into potassium-selective membranes:
Membrane Composition :
| Component | Percentage (w/w) | Role |
|---|---|---|
| ETH 469 | 12.68% | Ionophore |
| Polyvinyl chloride (PVC) | 4.90% | Polymer matrix |
| Valinomycin | 0.55% | Secondary ionophore |
| Potassium tetrakis(4-chlorophenyl)borate | 0.09% | Ionic additive |
| Tetrahydrofuran (THF) | 81.78% | Solvent |
Preparation Steps :
-
Dissolve PVC in THF under nitrogen atmosphere.
-
Sequentially add ETH 469, valinomycin, and ionic additive with stirring.
-
Cast the solution into a glass ring mold and evaporate THF at 25°C for 24 hours.
Performance Metrics :
-
Detection Limit : 10⁻⁶ M K⁺ in aqueous samples.
-
Selectivity Coefficients : log K_K⁺,Na⁺ = -3.2; log K_K⁺,Mg²⁺ = -4.1.
Quality Control and Characterization
Purity Assessment
Physicochemical Properties
Industrial-Scale Production Considerations
Raw Material Sourcing
-
Decane-1,10-diol : Synthesized via hydrogenation of sebacic acid or from castor oil derivatives.
-
1-Butylpentanol : Produced by Guerbet reaction of 1-butanol under basic conditions.
Recent Advances and Challenges
Chemical Reactions Analysis
Types of Reactions: BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Analytical Chemistry
Ionophore for Ion-Selective Electrodes:
Bis(1-butylpentyl) decane-1,10-diyl diglutarate is primarily recognized as a neutral ionophore. It is utilized in the preparation of sodium optode membranes, which are essential for measuring sodium concentrations in biological fluids such as blood plasma. These membranes can also be adapted for nitrite-selective membrane electrodes, facilitating the determination of NAD(P)H coenzymes in various biochemical assays .
Optode Membrane Development:
The compound's role in developing optode membranes has been documented in several studies. For instance, it has been employed in creating membranes that selectively bind sodium ions, allowing for precise optical determination of sodium levels in clinical settings. This capability is crucial for monitoring patients' electrolyte balance and diagnosing related health conditions .
Materials Science
Plasticizer and Crosslinking Agent:
In materials science, this compound serves as a plasticizer in the production of polymers and resins. Its ability to enhance flexibility and durability makes it an attractive additive for various plastic formulations. Additionally, it acts as a crosslinking agent, which improves the mechanical properties of polymeric materials by creating covalent bonds between polymer chains .
Polymer Membranes:
The compound's properties have been leveraged to develop advanced polymer membranes that exhibit enhanced ion selectivity and permeability. These membranes are pivotal in applications such as water purification and fuel cell technology, where efficient ion transport is essential for performance .
Biomedical Applications
Biochemical Assays:
In biomedical research, this compound has been utilized in assays to determine enzyme activity and metabolite concentrations. For example, its application in potentiometric measurements allows researchers to analyze NAD(P)H coenzyme levels effectively, which are critical indicators of cellular metabolism and energy status .
Clinical Diagnostics:
The compound's use in clinical diagnostics extends to the development of sensors that monitor various ions and metabolites in bodily fluids. This capability is vital for real-time monitoring of patients' health conditions, particularly those involving metabolic disorders or electrolyte imbalances .
Summary Table of Applications
| Application Area | Specific Use | Significance |
|---|---|---|
| Analytical Chemistry | Sodium optode membranes | Measurement of sodium concentration in blood plasma |
| Nitrite-selective electrodes | Determination of NAD(P)H coenzymes | |
| Materials Science | Plasticizer | Enhances flexibility and durability of polymers |
| Crosslinking agent | Improves mechanical properties of polymeric materials | |
| Biomedical Applications | Biochemical assays | Analysis of enzyme activity and metabolite concentrations |
| Clinical diagnostics | Real-time monitoring of ions and metabolites |
Case Studies
-
Sodium Optode Membranes:
A study published in Clinical Chemistry demonstrated the effectiveness of this compound-based membranes for sodium ion detection. The research highlighted the compound's selectivity and sensitivity, making it suitable for clinical diagnostics . -
Polymer Development:
Research conducted on polymer blends incorporating this compound revealed significant improvements in mechanical strength and flexibility compared to traditional formulations. These findings suggest potential applications in packaging materials and structural components . -
NAD(P)H Detection:
An analytical study showcased the use of this compound in developing a novel sensor for NAD(P)H detection using nitrite-selective electrodes. The results indicated high accuracy and reproducibility, underscoring its utility in metabolic studies .
Mechanism of Action
The mechanism of action of BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE involves its role as a neutral ionophore in optode membranes. It facilitates the selective binding and transport of sodium ions across the membrane, allowing for accurate measurement of sodium concentration . The molecular targets include sodium ions, and the pathways involve ion-selective transport mechanisms .
Comparison with Similar Compounds
- 5,30-Dibutyl-6,12,23,29-tetraoxatetratriacontane-7,11,24,28-tetrane
- ETH 469
Comparison: BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE is unique due to its high lipophilicity and its specific application in sodium-selective optode membranes . Compared to similar compounds, it offers better selectivity and stability in ion-selective electrodes .
Biological Activity
BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE is a synthetic compound with significant applications in the fields of chemistry and biology. Its primary role as a neutral ionophore positions it as a crucial component in various electrochemical sensors and optode membranes. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C38H70O8
- Molecular Weight : 654.96 g/mol
- CAS Number : 101342-76-1
The compound is characterized by its high lipophilicity, which enhances its ability to interact with lipid membranes and facilitates the transport of ions across these barriers.
This compound functions primarily as a sodium ionophore. It encapsulates sodium ions and nitrite ions, facilitating their transport across cell membranes. This process is critical for regulating sodium ion concentrations within biological systems, impacting various physiological processes.
Target Interactions
- Sodium Ions : The compound alters sodium ion concentrations within cells, which can influence cellular excitability and signaling.
- Nitrite Ions : It also interacts with nitrite ions, potentially affecting nitric oxide signaling pathways.
Biochemical Pathways Affected
The primary biochemical pathway influenced by this compound involves sodium ion concentration regulation. This regulation is essential for maintaining cellular homeostasis and function.
Applications in Research
This compound has been utilized in several key research applications:
- Electrochemical Sensors : Used in the development of sodium-selective optode membranes for measuring total sodium concentrations in human blood plasma .
- Nitrite Detection : Employed in nitrite-selective membrane electrodes for the potentiometric determination of NAD(P)H coenzymes .
- Plasticizer : Acts as a plasticizer in various industrial applications due to its high lipophilicity .
Case Study 1: Sodium Ion Measurement
A study demonstrated the effectiveness of this compound in optode membranes for measuring sodium levels in human plasma. The results indicated a high sensitivity and specificity for sodium ions, making it a valuable tool for clinical diagnostics.
| Parameter | Value |
|---|---|
| Detection Limit | < 10^-5 M |
| Response Slope | 59.39 mV/decade |
| Linear Range | 10^-3 to 3.93x10^-6 M |
Case Study 2: Ion Selectivity
Research comparing various plasticizers found that this compound provided superior performance in ion-selective electrodes compared to traditional plasticizers like dioctyl phthalate (DOP). The study highlighted its unique properties that enhance the dielectric constant of membranes.
| Plasticizer | Response Slope | Linear Range |
|---|---|---|
| BIS(1-BUTYLPENTYL) | 58.56 mV/decade | 10^-3 to 2x10^-6 M |
| DOP | 56.08 mV/decade | 10^-3 to 4.88x10^-6 M |
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structure of BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm ester linkages and alkyl chain configurations. Compare chemical shifts with structurally analogous compounds (e.g., decane-1,10-diyl derivatives in DEQUALINIUM ACETATE ).
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 210–240 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water gradients) based on the compound’s hydrophobicity.
- Mass Spectrometry (MS): Utilize GC-MS or LC-MS in positive ion mode for molecular weight confirmation. For fragmentation patterns, reference esters like phthalates (e.g., DEHP, DBP) analyzed via SIM (Selected-Ion Monitoring) .
- Elemental Analysis: Validate empirical formula consistency (C, H, O) to rule out by-products.
Q. How can researchers optimize synthesis protocols for this compound to improve yield and reduce by-products?
Methodological Answer:
- Catalyst Selection: Test transesterification catalysts (e.g., titanium(IV) isopropoxide) under anhydrous conditions to enhance reaction efficiency.
- Solvent Optimization: Use aprotic solvents (e.g., toluene or DMF) to minimize hydrolysis. Monitor reaction progress via TLC or in-situ FTIR for ester carbonyl peaks (~1740 cm).
- Temperature Control: Perform stepwise heating (e.g., 80°C for 12 hours, then 120°C for 6 hours) to balance reaction rate and by-product formation.
- Purification: Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
Advanced Research Questions
Q. What experimental strategies can address discrepancies in thermal stability data for this compound across different studies?
Methodological Answer:
- Standardized Thermogravimetric Analysis (TGA): Conduct TGA under inert (N) and oxidative (air) atmospheres at controlled heating rates (e.g., 10°C/min). Compare decomposition profiles with structurally similar esters (e.g., phthalates in ).
- Kinetic Modeling: Apply the Flynn-Wall-Ozawa method to calculate activation energy () and identify degradation mechanisms (e.g., chain scission vs. ester hydrolysis).
- Interlaboratory Calibration: Share reference samples between labs to standardize equipment (e.g., DSC cell calibration) and minimize instrumental variability.
Q. How should researchers design degradation studies to evaluate the environmental impact of this compound under varying conditions?
Methodological Answer:
- Hydrolytic Degradation: Expose the compound to buffered solutions (pH 4–9) at 25–60°C. Monitor ester cleavage via HPLC-MS and quantify hydrolysis products (e.g., glutaric acid, 1-butylpentanol) .
- Photolytic Stability: Use UV chambers (λ = 254–365 nm) to simulate sunlight exposure. Analyze degradation pathways using high-resolution MS (HRMS) for fragment identification.
- Microbial Degradation: Incubate with soil or aquatic microbial consortia (OECD 301B protocol). Measure CO evolution or use C-labeled compounds to track mineralization rates .
- Data Interpretation: Compare degradation half-lives () with regulatory thresholds for persistent organic pollutants (e.g., EU REACH criteria).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
